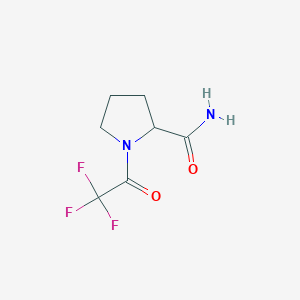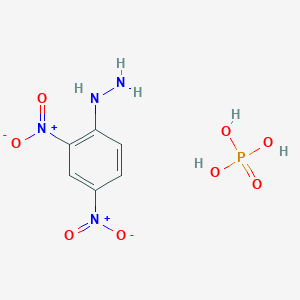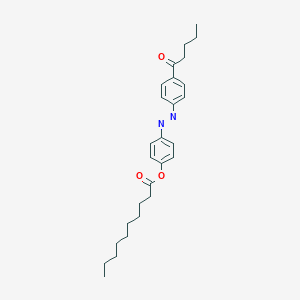
4-n-Pentanoyl-4-n'-decanoyloxyazobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-n-Pentanoyl-4-n'-decanoyloxyazobenzene, also known as PDA, is a synthetic dye that belongs to the family of azobenzenes. It is widely used in scientific research due to its unique properties, including its ability to undergo photoisomerization under specific conditions.
Wissenschaftliche Forschungsanwendungen
4-n-Pentanoyl-4-n'-decanoyloxyazobenzene has a wide range of scientific research applications. One of its primary uses is as a photochromic material due to its ability to undergo photoisomerization. 4-n-Pentanoyl-4-n'-decanoyloxyazobenzene has been used to create photoresponsive materials for various applications, including optical data storage, molecular switches, and sensors.
4-n-Pentanoyl-4-n'-decanoyloxyazobenzene has also been used in biological research as a fluorescent probe for protein conformational changes. The dye can be attached to specific amino acid residues in proteins, and changes in fluorescence can be used to monitor conformational changes in the protein.
Wirkmechanismus
The mechanism of action of 4-n-Pentanoyl-4-n'-decanoyloxyazobenzene is based on its ability to undergo photoisomerization. When exposed to specific wavelengths of light, 4-n-Pentanoyl-4-n'-decanoyloxyazobenzene can change its molecular structure, which can lead to changes in its physical and chemical properties. These changes can be used in various applications, including photoresponsive materials and fluorescent probes.
Biochemical and Physiological Effects:
4-n-Pentanoyl-4-n'-decanoyloxyazobenzene has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, it is essential to handle the dye with care and follow proper safety protocols when working with it.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 4-n-Pentanoyl-4-n'-decanoyloxyazobenzene is its ability to undergo photoisomerization, which makes it a useful tool in various scientific research applications. However, one of the limitations of 4-n-Pentanoyl-4-n'-decanoyloxyazobenzene is its sensitivity to light and other environmental factors, which can affect its properties and performance.
Zukünftige Richtungen
There are several future directions for research involving 4-n-Pentanoyl-4-n'-decanoyloxyazobenzene. One area of research is the development of new photoresponsive materials using 4-n-Pentanoyl-4-n'-decanoyloxyazobenzene and other azobenzenes. Another area of research is the use of 4-n-Pentanoyl-4-n'-decanoyloxyazobenzene as a fluorescent probe for monitoring protein conformational changes in real-time. Additionally, 4-n-Pentanoyl-4-n'-decanoyloxyazobenzene can be used in the development of new sensors for detecting specific molecules or environmental conditions. Overall, 4-n-Pentanoyl-4-n'-decanoyloxyazobenzene has the potential to be a valuable tool in various scientific research fields, and further research is needed to explore its full potential.
Synthesemethoden
4-n-Pentanoyl-4-n'-decanoyloxyazobenzene can be synthesized using a two-step reaction method. In the first step, 4-n-pentanoyl-4-n'-hydroxyazobenzene is synthesized by reacting 4-nitrophenol with pentanoyl chloride and sodium hydroxide. In the second step, 4-n-pentanoyl-4-n'-hydroxyazobenzene is reacted with decanoyl chloride to form 4-n-Pentanoyl-4-n'-decanoyloxyazobenzene.
Eigenschaften
CAS-Nummer |
120103-03-9 |
|---|---|
Produktname |
4-n-Pentanoyl-4-n'-decanoyloxyazobenzene |
Molekularformel |
C27H36N2O3 |
Molekulargewicht |
436.6 g/mol |
IUPAC-Name |
[4-[(4-pentanoylphenyl)diazenyl]phenyl] decanoate |
InChI |
InChI=1S/C27H36N2O3/c1-3-5-7-8-9-10-11-13-27(31)32-25-20-18-24(19-21-25)29-28-23-16-14-22(15-17-23)26(30)12-6-4-2/h14-21H,3-13H2,1-2H3 |
InChI-Schlüssel |
NRZWTVDAZMMIMS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CCCC |
Kanonische SMILES |
CCCCCCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CCCC |
Synonyme |
[4-(4-pentanoylphenyl)diazenylphenyl] decanoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide](/img/structure/B38373.png)


![Pyridin-4-ylmethyl 2-[[2-[[2-[[2-[2-[2-[(2-amino-3-phenylpropanoyl)amino]propanoylamino]propanoylamino]-3-(4-nitrophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoate](/img/structure/B38379.png)


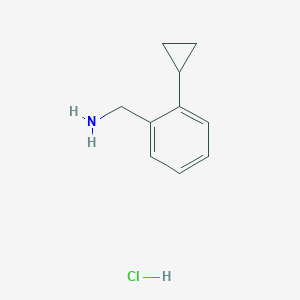
![2-oxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-quinoline-4-carboxylic acid](/img/structure/B38394.png)

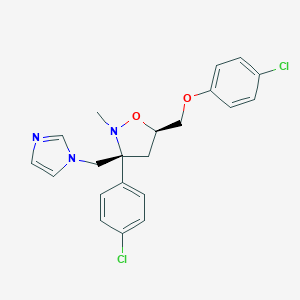
![1-[Bis[[2-chloro-5-[[1-(dodecyloxycarbonyl)ethoxy]carbonyl]phenyl]carbamoyl]methyl]-1H-benzotriazole-6-carboxylic acid phenyl ester](/img/structure/B38398.png)

